![molecular formula C9H6ClF2NO B12877444 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)
2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of both chloromethyl and difluoromethyl groups in the molecule makes it a valuable intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of o-bromoaryl derivatives. One common method is the intramolecular cyclization catalyzed by copper (II) oxide nanoparticles in DMSO under air . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as aqueous media and reusable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Applications De Recherche Scientifique
2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and the specific biological context. The presence of the chloromethyl and difluoromethyl groups allows the compound to form strong interactions with its targets, leading to its desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole include:
Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-arylbenzoxazole share similar structural features and chemical properties.
Difluoromethylated Compounds: Compounds containing the difluoromethyl group, such as difluoromethylated heterocycles, exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of chloromethyl and difluoromethyl groups, which provide distinct reactivity and interaction profiles compared to other benzoxazole derivatives. This makes it a valuable compound for specific applications in medicinal chemistry, agrochemicals, and materials science .
Propriétés
Formule moléculaire |
C9H6ClF2NO |
|---|---|
Poids moléculaire |
217.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-7-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-7-13-6-3-1-2-5(9(11)12)8(6)14-7/h1-3,9H,4H2 |
Clé InChI |
MAYFVHYMCVOUHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)CCl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


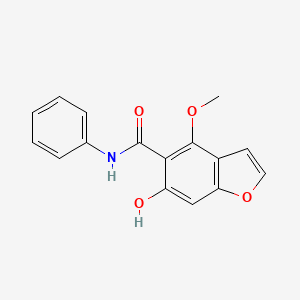
![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)
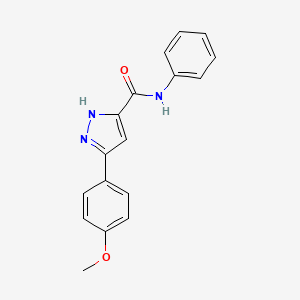
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12877383.png)
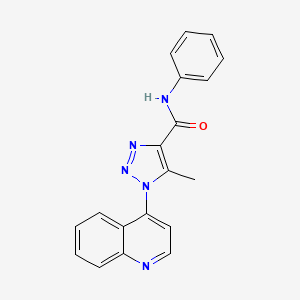
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
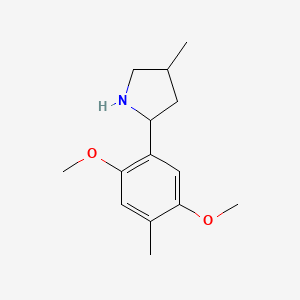
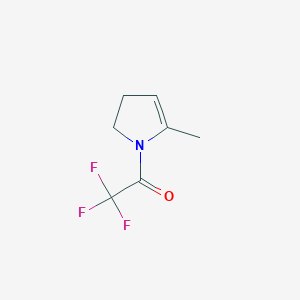
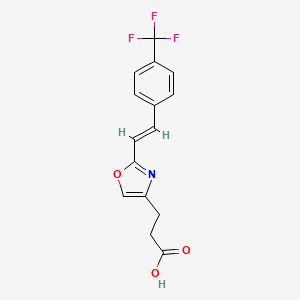
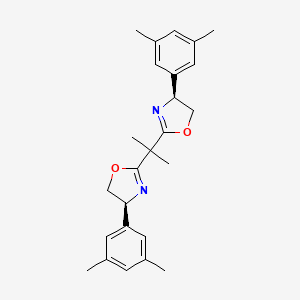

![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
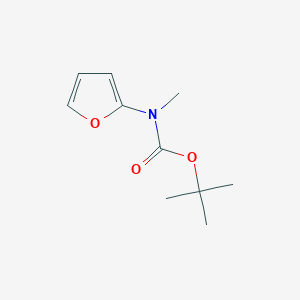
![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
